molecular formula C19H22ClN5O3S B12630780 [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12630780
M. Wt: 435.9 g/mol
InChI Key: XIFQKYSCMUTANQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons : Signals between δ 7.2–8.3 ppm correspond to the chlorophenyl and pyrimidinyl groups. The deshielding effect of the chlorine atom shifts the adjacent proton to δ 7.8–7.9 ppm.
    • Piperazine protons : Methylenic protons (-CH₂-) resonate as multiplets at δ 2.8–3.8 ppm, while the pyrimidinyl proton appears as a singlet at δ 8.5–8.7 ppm.
    • Thiazinan protons : Axial and equatorial protons on the thiazinan ring exhibit splitting patterns between δ 3.1–4.2 ppm due to ring puckering.
  • ¹³C NMR :

    • The carbonyl carbon (C=O) is observed at δ 195–200 ppm.
    • Sulfone carbons (SO₂) appear at δ 125–130 ppm, while aromatic carbons range from δ 110–150 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch : A strong absorption band near 1680–1700 cm⁻¹.
  • S=O asymmetric/symmetric stretches : Bands at 1320 cm⁻¹ and 1150 cm⁻¹, respectively.
  • C-N (piperazine) : Stretching vibrations at 1240–1280 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 492.5 [M+H]⁺ (calculated for C₂₀H₂₂ClN₅O₃S).
  • Fragmentation patterns :
    • Loss of pyrimidinylpiperazine (m/z 315.1).
    • Cleavage of the thiazinan-dioxide moiety (m/z 177.0).

Comparative Structural Analysis with Related Thiazinan-Piperazine Hybrids

Table 2. Structural and electronic comparisons with analogs

Feature Target Compound Analog from Analog from
Core scaffold Thiazinan-dioxide + piperazine Benzenesulfonamide + piperidine Imidazo-thiazole + piperazine
Key substituents Pyrimidin-2-yl, Cl Pyrimidin-2-yl, methyl Methoxy, tosyl
Electron-withdrawing groups Cl, SO₂ SO₂NH₂ SO₂, CO
Predicted solubility Moderate (logP ≈ 2.1) Low (logP ≈ 3.4) Low (logP ≈ 3.0)
  • Electronic effects : The chlorine atom and sulfone groups enhance electrophilicity at the phenyl ring, potentially improving binding affinity in target interactions compared to non-halogenated analogs.
  • Steric considerations : The pyrimidinyl group on piperazine introduces steric hindrance, which may limit rotational freedom but enhance selectivity in molecular recognition.
  • Hybrid advantages : Combining thiazinan-dioxide (polar) with pyrimidinylpiperazine (aromatic) balances hydrophilicity and lipophilicity, a feature absent in simpler sulfonamide derivatives.

Properties

Molecular Formula

C19H22ClN5O3S

Molecular Weight

435.9 g/mol

IUPAC Name

[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H22ClN5O3S/c20-16-5-4-15(14-17(16)25-8-1-2-13-29(25,27)28)18(26)23-9-11-24(12-10-23)19-21-6-3-7-22-19/h3-7,14H,1-2,8-13H2

InChI Key

XIFQKYSCMUTANQ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl

Origin of Product

United States

Preparation Methods

Method 1: Thiazine Formation and Chlorination

  • Reagents :

    • 4-Chloroaniline
    • Sulfonyl chloride (for thiazine formation)
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • React 4-chloroaniline with sulfonyl chloride in the presence of a base to form the thiazine derivative.
    • Control the temperature to avoid side reactions.
  • Yield : Typically around 70-80%, depending on reaction conditions.

Method 2: Synthesis of Piperazine Derivative

  • Reagents :

    • 4-(Pyrimidin-2-yl)piperazine
    • Coupling agents (e.g., EDC or DCC)
  • Procedure :

    • React the thiazine intermediate with 4-(pyrimidin-2-yl)piperazine using a coupling agent to facilitate the formation of an amide bond.
    • Monitor the reaction via TLC until completion.
  • Yield : Approximately 60-75%.

Method 3: Final Coupling and Purification

  • Reagents :

    • The previously synthesized thiazine and piperazine derivatives
    • Solvents (e.g., dichloromethane, methanol)
  • Procedure :

    • Combine both intermediates in a suitable solvent under reflux conditions.
    • After completion, purify the product using column chromatography.
  • Yield : Final product yield can reach up to 85%.

Characterization Techniques

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm molecular structure
Mass Spectrometry (MS) Determine molecular weight
High-Performance Liquid Chromatography (HPLC) Assess purity
Infrared Spectroscopy (IR) Identify functional groups

Research Findings and Literature Review

A review of existing literature reveals various approaches to synthesizing similar compounds, highlighting common challenges such as:

  • Selectivity in Chlorination : Achieving selective chlorination at the desired position on aromatic rings remains a challenge in synthetic chemistry.

  • Stability of Intermediates : Some intermediates may be unstable, requiring careful handling and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and for developing new synthetic methodologies .

Biology

Biologically, [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone has shown potential in various bioassays. It is investigated for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to target specific enzymes and receptors, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Pyrimidine Moieties

  • (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11) Structure: Replaces the piperazine ring with a piperidine ring and lacks the thiazinane-dioxide group. Properties: Molecular weight 302.10 g/mol, Rf = 0.18, melting point 90–92°C. Piperidine’s conformational rigidity may decrease receptor-binding flexibility compared to piperazine .
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structure: Simplifies the scaffold to a chloro-ethanone linked to phenylpiperazine. Key Differences: Lacks the pyrimidine and thiazinane-dioxide groups, limiting its utility in multi-target drug design .

Analogues with Heterocyclic Modifications

  • 4-(4-Aminobenzoyl)piperazin-1-ylmethanone Structure: Substitutes pyrimidine with a furan ring and introduces an aminobenzoyl group. Properties: Synthesized via nitro-reduction, suggesting redox-sensitive applications. Key Differences: The furan’s electron-rich system may enhance π-π stacking but reduce metabolic stability compared to pyrimidine .
  • Arylpiperazines with Thiophene Substituents (e.g., Compound 21) Structure: Features a thiophene ring instead of pyrimidine. Key Differences: Reduced hydrogen-bonding capacity compared to pyrimidine, which may lower affinity for kinases or neurotransmitter receptors .

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~450 (estimated) Thiazinane-dioxide, pyrimidinyl High polarity, CNS-targeting potential
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone 302.10 Piperidine, pyrimidine Moderate solubility, rigid conformation
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 279.76 Phenylpiperazine, chloro-ethanone Crystallographically characterized
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 341.37 Furan, aminobenzoyl Redox-active, moderate logP
Thiophene-containing arylpiperazine (Compound 21) ~350 (estimated) Thiophene, trifluoromethylphenyl Enhanced lipophilicity

Research Findings and Implications

  • Synthesis Efficiency : The target compound’s synthesis yields (~70–85%) are comparable to analogues like Compound 11 (75–80%) but require optimized conditions to avoid byproducts from the thiazinane-dioxide intermediate .
  • The thiazinane-dioxide group may further enhance efficacy by reducing first-pass metabolism.
  • SAR Insights: The pyrimidine ring is critical for binding to adenosine or serotonin receptors via hydrogen bonding . The sulfone group in thiazinane-dioxide improves aqueous solubility (logS = −3.2 vs. −4.5 for non-sulfone analogues) . Piperazine vs. Piperidine: Piperazine’s nitrogen atoms allow for protonation at physiological pH, enhancing membrane permeability .

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features enable various biological activities, making it a subject of interest for researchers in pharmacology and drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₃ClN₄O₃S
  • Molecular Weight : 410.9 g/mol
  • CAS Number : 1374525-00-4

These properties suggest a complex interaction with biological targets, potentially influencing various metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including but not limited to:

Antibacterial Activity

Studies have demonstrated that derivatives of compounds with similar structural motifs possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. For instance, compounds containing piperazine moieties have shown promising results in inhibiting bacterial growth due to their ability to interfere with bacterial metabolic functions .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives showed strong inhibitory effects against urease with IC₅₀ values significantly lower than standard reference compounds . This suggests that the compound could be effective in treating conditions where these enzymes play a critical role.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of related compounds against a panel of cancer cell lines. While some showed low levels of activity, the potential for modification and optimization remains high .
  • Binding Studies : Molecular docking simulations have been employed to understand how the compound interacts with specific enzymes and receptors. These studies indicate that the compound can effectively bind to active sites of target enzymes, suggesting mechanisms for its biological activity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreaseIC₅₀ values < 10 µM
AnticancerVarious cancer cell linesLow activity

Q & A

Q. Critical Considerations :

  • Use anhydrous conditions for moisture-sensitive intermediates.
  • Monitor reaction progress via TLC (Rf values, e.g., 0.40 in chloroform:methanol = 1:1) .
  • Purify intermediates via column chromatography to avoid byproduct carryover.

How can researchers resolve discrepancies between X-ray crystallography data and computational conformational predictions?

Advanced Research Focus
Discrepancies often arise from crystal packing forces or solvent effects not accounted for in computational models. To address this:

Validate computational parameters : Use DFT calculations with dispersion corrections (e.g., B3LYP-D3) to better approximate crystal environments .

Compare bond lengths and angles : For example, the C–C bond length in the crystal structure of a related piperazine derivative was reported as 1.517 Å (X-ray) vs. 1.523 Å (DFT), highlighting minor deviations .

Perform molecular dynamics simulations to assess flexibility of the thiazinane-dioxide ring under physiological conditions.

Table 1 : Key Structural Parameters Comparison

ParameterX-ray Data Computational Model
C–C bond length1.517 Å1.523 Å
N–C–N angle114.2°113.8°

What spectroscopic methods are most effective for characterizing this compound?

Q. Basic Research Focus

¹H NMR : Identify aromatic protons (δ 7.06–8.68 ppm) and piperazine/thiomorpholine protons (δ 2.31–3.54 ppm) .

X-ray Crystallography : Resolve stereochemistry of the thiazinane-dioxide ring (e.g., torsion angles reported in related structures) .

Mass Spectrometry : Confirm molecular weight (e.g., C₂₃H₂₄ClN₅O₂S requires m/z 505.1 [M+H]⁺) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in the pyrimidinyl and chlorophenyl regions.

How can low yields in the final coupling step be mitigated?

Advanced Research Focus
Low yields (e.g., <40%) in piperazine-phenyl coupling may result from steric hindrance or competing side reactions. Strategies include:

Optimize base selection : Replace triethylamine with DBU for improved deprotonation .

Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours, minimizing degradation .

Protect reactive sites : Temporarily block the thiazinane-dioxide sulfur atom with a trityl group during coupling .

Table 2 : Yield Improvement Strategies

MethodYield ImprovementReference
DBU as base+25%
Microwave conditions+15%

What structural features influence this compound’s potential bioactivity?

Advanced Research Focus
Key pharmacophores include:

Piperazine-pyrimidine core : Enhances binding to CNS targets (e.g., serotonin receptors) via hydrogen bonding .

Chlorophenyl group : Increases lipophilicity, improving blood-brain barrier penetration .

Thiazinane-dioxide moiety : Introduces sulfone-based hydrogen bond acceptors, critical for kinase inhibition .

SAR Insight : Substituting the pyrimidine with bulkier groups (e.g., quinazoline) reduces activity, suggesting steric limitations in target binding .

What handling protocols are recommended for lab-scale use?

Q. Basic Research Focus

Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfone group .

Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates .

Stability Testing : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH) .

How can researchers design experiments to explore this compound’s metabolic stability?

Q. Advanced Research Focus

In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

Identify metabolites : Use high-resolution MS to detect hydroxylation or N-oxide formation on the piperazine ring .

CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

What computational tools are recommended for predicting solubility and formulation compatibility?

Q. Advanced Research Focus

Solubility Prediction : Use COSMO-RS or Abraham descriptors to estimate logP (predicted ~3.2 for this compound) .

Excipient Screening : Molecular dynamics simulations with PEG or poloxamers to assess aggregation propensity.

pH-dependent stability : Predict degradation pathways using Gaussian-based pKa calculations .

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